1-Benzoyl-1H-pyrrole-2,5-dione
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Overview
Description
1-Benzoyl-1H-pyrrole-2,5-dione is an organic compound with a unique structure that includes a pyrrole ring substituted with a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile synthetic route.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of iron (III) chloride in water has been reported to facilitate the synthesis of N-substituted pyrroles under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrroles .
Scientific Research Applications
1-Benzoyl-1H-pyrrole-2,5-dione has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzoyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce the generation of mesenchymal stem cell-derived functional endothelial cells, which facilitate rapid endothelialization after vascular injury . This effect is mediated through the induction of CD31 expression and the inhibition of neointima formation .
Comparison with Similar Compounds
Maleimide: Another pyrrole derivative with similar chemical properties.
N-Phenylmaleimide: A compound with a similar structure but different functional groups.
4,4’-Methylenebis(phenylmaleimide): A related compound used in the production of polymers.
Properties
IUPAC Name |
1-benzoylpyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-9-6-7-10(14)12(9)11(15)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKYZWFZXACNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502235 |
Source
|
Record name | 1-Benzoyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77303-07-2 |
Source
|
Record name | 1-Benzoyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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